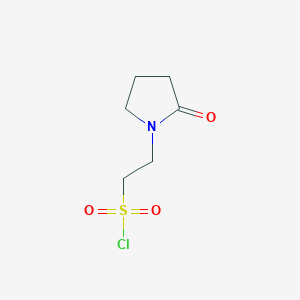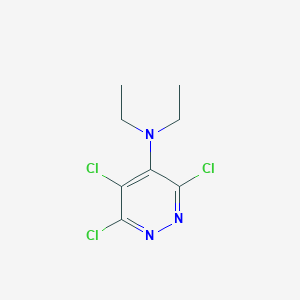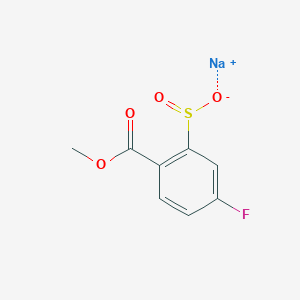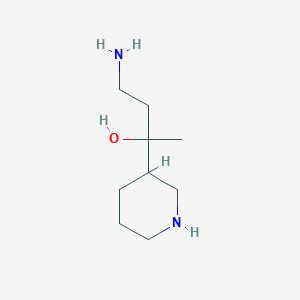
4-Amino-2-(piperidin-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(piperidin-3-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(piperidin-3-yl)butan-2-ol typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves multicomponent reactions, cyclization, and amination processes .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, focus on cost-effective and scalable processes. These methods often utilize catalytic hydrogenation and cycloaddition reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(piperidin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones. These products have significant pharmacological and industrial applications .
Scientific Research Applications
4-Amino-2-(piperidin-3-yl)butan-2-ol has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(piperidin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-(piperidin-3-yl)butan-2-ol include:
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects.
Matrine: Exhibits antimetastatic effects.
Berberine: Used for its antimicrobial and anticancer activities.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-amino-2-piperidin-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12,4-5-10)8-3-2-6-11-7-8/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
KPUMHLGRYCUXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CCCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



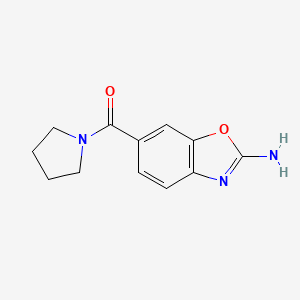
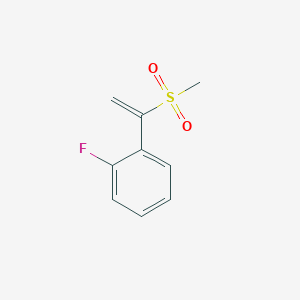
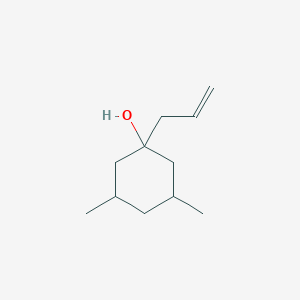
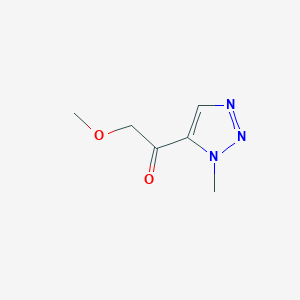


![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
